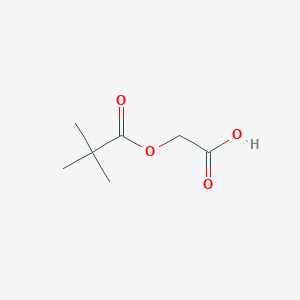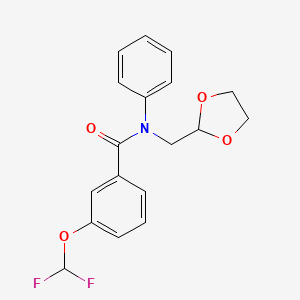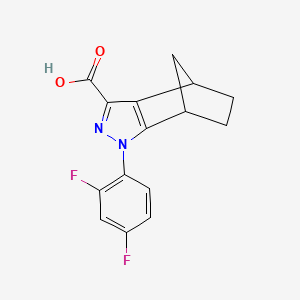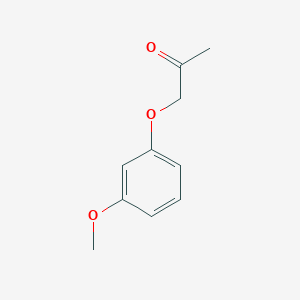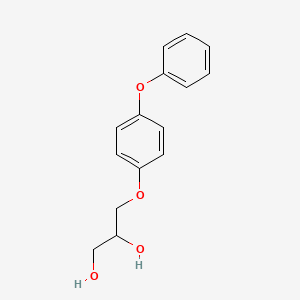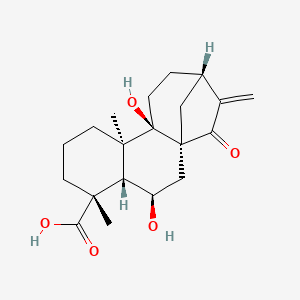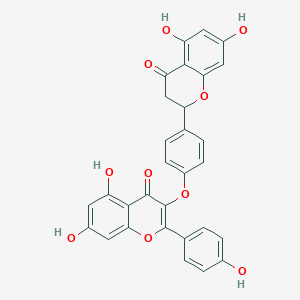
Chrysocauloflavone I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrysocauloflavone I is a rare biflavonoid compound that has been isolated from the plant Selaginella doederleinii. Biflavonoids are a class of flavonoids that consist of two flavonoid units linked together. This compound has garnered attention due to its unique chemical structure and potential biological activities, including cytotoxic effects on certain cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: Chrysocauloflavone I can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the formation of a C-O bond between two flavonoid units. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Selaginella doederleinii. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反应分析
Types of Reactions: Chrysocauloflavone I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoids, each with distinct chemical and biological properties .
科学研究应用
Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.
作用机制
The mechanism of action of chrysocauloflavone I involves its interaction with various molecular targets and pathways:
Cytotoxic Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Chrysocauloflavone I is unique among biflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Delicaflavone: Another biflavonoid with a similar C-O linkage but different biological properties.
Amentoflavone: A well-known biflavonoid with distinct anticancer and anti-inflammatory activities.
Ginkgetin: A biflavonoid with potent antioxidant and neuroprotective effects.
This compound stands out due to its unique combination of cytotoxic, antioxidant, and anti-inflammatory properties, making it a promising candidate for further research and development.
属性
分子式 |
C30H20O10 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC 名称 |
3-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-12,23,31-35H,13H2 |
InChI 键 |
LYCITTYNRZICCB-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



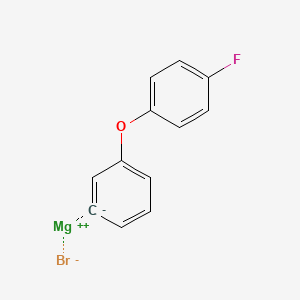
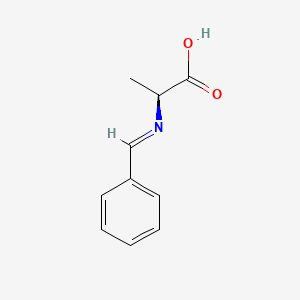
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

